molecular formula C5H3BrN2O2 B1292487 4-Bromo-2-nitropyridine CAS No. 909712-10-3

4-Bromo-2-nitropyridine

Cat. No. B1292487
CAS RN: 909712-10-3
M. Wt: 202.99 g/mol
InChI Key: MCVCQPYYTSNQSG-UHFFFAOYSA-N
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Description

4-Bromo-2-nitropyridine is a chemical compound with the CAS Number: 909712-10-3 . It has a molecular weight of 203 and its molecular formula is C5H3BrN2O2 . It is stored in an inert atmosphere at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, can be achieved from pyridine N-oxide in a two-step approach . Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . Another method involves a one-step reaction process where 2-bromopyridine reacts with Glacial acetic acid, acetic anhydride, hydrogen peroxide, vitriol oil, MALEIC ANHYDRIDE, and sodium pyrosulfate .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-nitropyridine is 1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H . The exact mass of the compound is 201.937775 .


Chemical Reactions Analysis

4-Bromo-2-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .


Physical And Chemical Properties Analysis

4-Bromo-2-nitropyridine is a solid with a density of 1.8±0.1 g/cm3 . The boiling point is 305.1±22.0 °C at 760 mmHg .

Mechanism of Action

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

properties

IUPAC Name

4-bromo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVCQPYYTSNQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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